molecular formula C42H42F21O6P B1608887 Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- CAS No. 38832-94-9

Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

Cat. No. B1608887
CAS RN: 38832-94-9
M. Wt: 1182.7 g/mol
InChI Key: QDHRVAOLZDBFAM-UFRADDTFSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a useful research compound. Its molecular formula is C42H42F21O6Pr and its molecular weight is 1182.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis

Praseodymium trifluoromethylsulfonate (triflate) has been identified as an efficient and recyclable catalyst for synthesizing α-aminonitrile through a one-pot, three-component condensation process. This catalytic activity highlights its utility in organic synthesis, offering a sustainable approach to synthesizing valuable nitrogen-containing compounds S. De & R. Gibbs, 2005.

NMR Spectroscopy and Shift Reagents

Praseodymium complexes have been extensively studied for their application as NMR shift reagents. For example, Pr(fod)3, or tris(1,1,1,2,2,3,3-heptafluoro-7-dimethyl 1-4,6-octanedionato) praseodymium, has demonstrated the ability to induce differences in chemical shifts, aiding in the structural analysis of complex organic compounds. This application is crucial for elucidating the structure of unsaturated triglycerides and other complex molecules D. Frost, R. Keuning, & I. Sies, 1975.

Material Science

In material science, Praseodymium(III) complexes have shown potential in creating high-k dielectric films. For instance, Praseodymium oxide (Pr2O3) thin films have been deposited on silicon substrates, demonstrating promising dielectric properties for applications in microelectronics R. Nigro, V. Raineri, C. Bongiorno, R. Toro, G. Malandrino, & I. Fragalà, 2003.

Optical Applications

Praseodymium complexes have also found use in optical applications, such as in organic electroluminescent (EL) devices. The use of Praseodymium(dibenzoylmethanato)3(bathophenanthroline) [Pr(DBM)3bath] as an emitting and electron transport layer in EL devices has led to the observation of infrared and visible emission, demonstrating its potential in developing advanced optical materials and devices Z. Hong, C. Liang, Liu Ruigang, F. Zang, Di Fan, Wenlian Li, L. Hung, & Shui-Tong Lee, 2001.

properties

IUPAC Name

(1E)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate;praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C14H15F7O2.Pr/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHRVAOLZDBFAM-UFRADDTFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42F21O6Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388978
Record name AC1MJ33P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

CAS RN

38832-94-9, 52260-98-7
Record name Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038832949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praseodymium, tris[3-[2,2,3,3,4,4,4-heptafluoro-1-(oxo-.kappa.O)butyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-onato-.kappa.O]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name AC1MJ33P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Reactant of Route 2
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Reactant of Route 3
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Reactant of Route 4
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Reactant of Route 5
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Reactant of Route 6
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.